molecular formula C10H10O3 B2531095 1-(4-Methoxyphenyl)propane-1,2-dione CAS No. 10557-27-4

1-(4-Methoxyphenyl)propane-1,2-dione

Cat. No. B2531095
CAS RN: 10557-27-4
M. Wt: 178.187
InChI Key: YOJWSQBCJZWMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)propane-1,2-dione is a chemical compound with the molecular weight of 178.19 . Its IUPAC name is 1-(4-methoxyphenyl)propane-1,2-dione .


Molecular Structure Analysis

The InChI code for 1-(4-Methoxyphenyl)propane-1,2-dione is 1S/C10H10O3/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-6H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

1-(4-Methoxyphenyl)propane-1,2-dione has a molecular weight of 178.19 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the web search results.

Scientific Research Applications

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . The safety precautionary statement P280 suggests wearing protective gloves and eye protection .

properties

IUPAC Name

1-(4-methoxyphenyl)propane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJWSQBCJZWMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)propane-1,2-dione

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